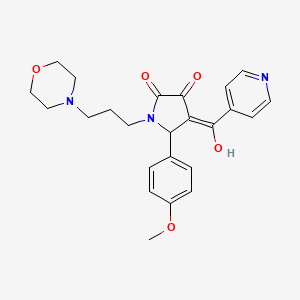

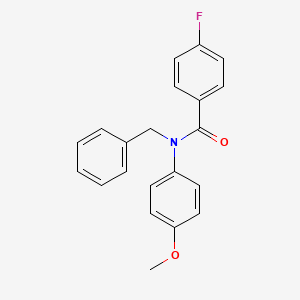

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions including nitration, acylation, ammoniation, reduction, and secondary ammoniation . These methods are likely applicable to the synthesis of "N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide" with appropriate modifications to the starting materials and reaction conditions to incorporate the benzyl and fluoro groups.

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are common methods used to determine the molecular structure of benzamide derivatives . These methods would be suitable for analyzing the molecular structure of "this compound," providing information on lattice constants, bond lengths, angles, and overall molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of benzamide compounds can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These analyses can predict how "this compound" might interact with other molecules, its reactivity in chemical reactions, and its potential as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and stability, can be characterized using thermal analysis techniques . Infrared spectroscopy and NMR spectroscopy are used to identify functional groups and characterize the electronic environment of the atoms within the molecule . These methods would be essential in determining the physical and chemical properties of "this compound," including its thermal stability, solubility, and electronic properties like HOMO-LUMO energies.

Relevant Case Studies

Case studies of similar compounds, such as the antiplatelet activity of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides , provide a context for potential biological activities of "this compound." Although not directly studied, the structural similarities suggest that it could also exhibit biological activity, which could be explored in pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Serotonin 1A Receptors in Alzheimer's Disease : A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This research highlights the potential of fluoro-benzamide derivatives in understanding the neurological underpinnings of Alzheimer's through PET imaging, indicating decreased receptor densities correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Oncological Applications

Inhibitors of the Met Kinase Superfamily : The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the role of fluoro-benzamide derivatives in cancer treatment. One such compound demonstrated tumor stasis in vivo, marking its potential for clinical trials (Schroeder et al., 2009).

Materials Science Applications

Electrochromic and Electrofluorescent Polyamides : A study on electroactive polyamides with bis(diphenylamino)-fluorene units demonstrated the synthesis of highly stable materials for potential applications in electrochromic devices. These compounds exhibit multicolor electrochromic characteristics and reversible fluorescence modulation, underscoring the versatility of fluoro-benzamide derivatives in advanced materials (Sun et al., 2016).

Analytical Chemistry Applications

Fluorine-18-labeled Benzamide Analogues for Imaging : The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors illustrate the applicability of these derivatives in diagnostic imaging. Selected compounds showed high tumor uptake and specificity, offering a tool for non-invasive tumor characterization (Tu et al., 2007).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Wirkmechanismus

Target of Action

Benzamides are known to interact with various biological targets depending on their specific structures. They are used widely in the pharmaceutical industry and can act as intermediates in the synthesis of therapeutic agents .

Mode of Action

The mode of action of a specific benzamide depends on its structure and the biological target it interacts with. The interaction usually involves the formation of a complex between the benzamide and its target, which can lead to changes in the target’s function .

Biochemical Pathways

Benzamides can affect various biochemical pathways depending on their specific targets. For example, some benzamides are known to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structures. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of a benzamide’s action depend on its specific targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in cellular signaling pathways .

Action Environment

The action, efficacy, and stability of benzamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and its ability to interact with its targets .

Eigenschaften

IUPAC Name |

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYCDIWTYIBDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)